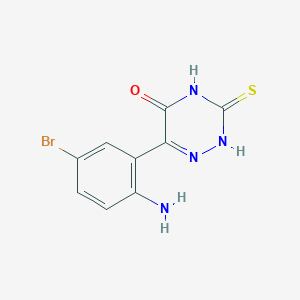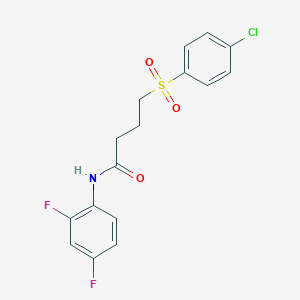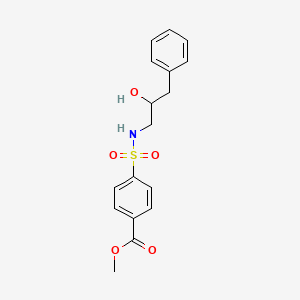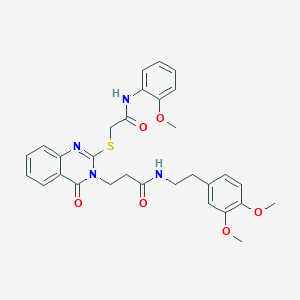
7-Ethyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione, also known as EHT 1864, is a small molecule inhibitor that is used in scientific research. It is a purine analog that inhibits the activity of Rho family GTPases, which are proteins that play a key role in cell signaling and regulation. EHT 1864 has been shown to have a variety of biochemical and physiological effects, and it is being investigated for its potential use in a range of research applications.
Aplicaciones Científicas De Investigación
Synthesis of Purine Derivatives
The compound 7-Ethyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione belongs to the purine family, which has seen diverse applications in scientific research, particularly in the synthesis of novel purine derivatives. For instance, research conducted by Kuchař et al. (2006) explored the synthesis of purines bearing functionalized C-substituents through the conjugate addition of nucleophiles to 6-vinylpurines and 6-ethynylpurines, showcasing the versatility of purine derivatives in creating compounds with potential biological activities (Kuchař et al., 2006).
Antiviral Research
A significant breakthrough in antiviral research was achieved with the identification of a novel small molecule inhibitor against SARS coronavirus helicase, closely related to the chemical structure of interest. This compound demonstrated inhibitory effects on the ATP hydrolysis and DNA unwinding activities of the SARS coronavirus helicase, showing promise as a potential therapeutic agent without significant cytotoxicity (Cho et al., 2015).
Pharmacological Potential
The pharmacological potential of purine derivatives is further highlighted by the synthesis and study of compounds like 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione. This specific derivative was synthesized and found to exhibit pronounced antidepressant activity, indicating the therapeutic relevance of purine modifications in developing new treatments for mental health conditions (Khaliullin et al., 2018).
Propiedades
IUPAC Name |
7-ethyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-5-17-9-10(16(4)12(19)15-11(9)18)14-13(17)20-7-6-8(2)3/h8H,5-7H2,1-4H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPQWJIVQRVVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2907445.png)
![3-(3-Methylthiophen-2-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2907447.png)


![ethyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2907453.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-methylbenzoate](/img/structure/B2907457.png)



![N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2907462.png)